3-Isoxazolidinecarboxylic acid ethyl ester
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Overview
Description
3-Isoxazolidinecarboxylic acid ethyl ester is a chemical compound with the molecular formula C6H11NO3. It is an ester derivative of isoxazolidinecarboxylic acid, featuring a five-membered ring structure that includes nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isoxazolidinecarboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method is the reaction of N-hydroxyimides with alkenes or alkynes under acidic or basic conditions. For example, the reaction of N-hydroxyphthalimide with ethyl acrylate in the presence of a base can yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions: 3-Isoxazolidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Reduction: Reduction with agents like lithium aluminum hydride can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or similar reducing agents.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Isoxazolidinecarboxylic acid and ethanol.
Reduction: Isoxazolidinecarbinol.
Substitution: Various substituted isoxazolidine derivatives.
Scientific Research Applications
3-Isoxazolidinecarboxylic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isoxazolidinecarboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3-Isoxazolecarboxylic acid esters: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Isoxazoles: A broader class of compounds that includes various derivatives with different functional groups.
Uniqueness: 3-Isoxazolidinecarboxylic acid ethyl ester is unique due to its specific ester functional group and the presence of both nitrogen and oxygen in its ring structure. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
472992-61-3 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl 1,2-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-2-9-6(8)5-3-4-10-7-5/h5,7H,2-4H2,1H3 |
InChI Key |
HMZIYRDMQHXMAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCON1 |
Origin of Product |
United States |
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